![molecular formula C16H21N3O3S B267303 N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267303.png)
N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has both biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Moreover, it has been shown to have anti-inflammatory and anti-viral properties, making it a potential candidate for treating inflammatory and viral diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, it has been extensively studied for its potential applications in various fields, providing a solid foundation for further research. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea. One potential direction is to further investigate its anti-tumor properties and its potential as a cancer therapy. Another direction is to explore its potential applications in treating inflammatory and viral diseases. Moreover, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea shows great promise for various scientific research applications, and further research is needed to fully explore its potential.
Synthesemethoden
N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is synthesized by reacting N-(4-morpholinyl)benzoylisothiocyanate with isobutyryl chloride in the presence of triethylamine. The resulting compound is then purified through recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been extensively studied for its potential applications in various scientific research fields. It has been found to have anti-tumor, anti-inflammatory, and anti-viral properties. Moreover, it has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
Produktname |
N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea |
---|---|
Molekularformel |
C16H21N3O3S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-methyl-N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C16H21N3O3S/c1-11(2)14(20)18-16(23)17-13-5-3-12(4-6-13)15(21)19-7-9-22-10-8-19/h3-6,11H,7-10H2,1-2H3,(H2,17,18,20,23) |
InChI-Schlüssel |
YDBDZFKMYBJTEZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Kanonische SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.